molecular formula C18H15FN2O2S B5729330 {4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid

{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid

Cat. No. B5729330
M. Wt: 342.4 g/mol
InChI Key: VBQCYXNJHYCZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. The compound's unique structure and properties make it an attractive target for researchers interested in developing new drugs and therapies.

Mechanism of Action

The exact mechanism of action of {4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell growth. It may also have antioxidant properties that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that {4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid can modulate various biochemical and physiological processes in the body. For example, it can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It may also inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory molecules.

Advantages and Limitations for Lab Experiments

One advantage of {4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid is that it has been shown to be relatively safe and well-tolerated in animal studies. However, its complex synthesis and limited availability may make it difficult to use in large-scale experiments. Additionally, more research is needed to fully understand its potential side effects and interactions with other drugs.

Future Directions

There are many potential future directions for research on {4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid. One area of interest is its potential as a treatment for various types of cancer, particularly those that are resistant to traditional chemotherapy drugs. It may also have applications in the treatment of other inflammatory diseases, such as multiple sclerosis and Crohn's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of {4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid involves a multi-step process that requires specialized equipment and expertise. One common method involves the reaction of 4-(4-fluorophenyl)-2-aminothiazole with 4-methylbenzyl chloride, followed by the addition of acetic anhydride and sodium acetate. The resulting compound can be purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has been studied extensively for its potential applications in various biomedical fields. For example, it has been shown to have anti-inflammatory properties and may be useful in the development of drugs for treating inflammatory diseases such as rheumatoid arthritis. It has also been investigated as a potential treatment for cancer, as it can inhibit the growth of certain types of cancer cells.

properties

IUPAC Name

2-[4-(4-fluorophenyl)-2-(4-methylanilino)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-11-2-8-14(9-3-11)20-18-21-17(15(24-18)10-16(22)23)12-4-6-13(19)7-5-12/h2-9H,10H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQCYXNJHYCZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)-2-(4-methylanilino)-1,3-thiazol-5-yl]acetic acid

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